Lithium phosphide (Li3P)

Description

Contextualization of Phosphides in Solid-State Chemistry and Energy Research

Phosphides, a class of compounds formed between phosphorus and less electronegative elements, are of significant interest in solid-state chemistry and energy research. ontosight.ai Transition metal phosphides (TMPs), in particular, have garnered substantial attention due to their unique properties, including high electrical conductivity, earth abundance, and favorable physicochemical characteristics. researchgate.net These attributes make them promising candidates for various energy-related applications. researchgate.netrsc.org

In the realm of energy conversion, TMPs are explored as efficient and stable electrocatalysts for critical reactions. researchgate.netrsc.org These include the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR), which are fundamental to technologies like water splitting and fuel cells. researchgate.net The goal is to develop high-performance, inexpensive catalysts to meet growing energy demands. rsc.orgresearchgate.net Researchers are actively investigating the synthesis, morphology, and catalytic performance of various TMPs to create materials that can rival or surpass the efficiency of precious metal catalysts. researchgate.netrsc.org

Phosphides also play a crucial role in energy storage, particularly as electrode materials for lithium-ion batteries (LIBs) and sodium-ion batteries. utaustinportugal.org Many TMPs react with lithium via a conversion reaction, forming a composite electrode consisting of metallic nanoparticles embedded within a lithium phosphide (B1233454) (Li₃P) matrix. utaustinportugal.orgpsu.edu This process can lead to high theoretical capacities. rsc.orgresearchgate.net For instance, iron phosphide (FeP) converts to Li₃P and metallic iron during lithiation, while copper phosphide (Cu₃P) also undergoes a conversion reaction. psu.edu The study of these conversion mechanisms is a key area of research, aiming to improve capacity retention and rate capability in next-generation batteries. utaustinportugal.orgacs.org The reversible breaking and forming of P-P bonds within some metal phosphide structures upon lithium insertion and extraction represents a fascinating aspect of their solid-state redox chemistry. nih.gov

Significance of Lithium-Containing Compounds in Modern Technologies

Lithium-containing compounds are foundational to numerous modern technologies, primarily due to lithium's unique properties as the lightest and least dense metallic element with high reactivity. researchgate.netlifthium.com Their most prominent application is in the field of energy storage, specifically in lithium-ion batteries. lifthium.comsamaterials.com These batteries power a vast array of devices, from portable electronics like smartphones and laptops to electric vehicles and large-scale grid storage systems. lifthium.comredwoodmaterials.com The high energy density, long cycle life, and low self-discharge rate of lithium-ion batteries, which utilize lithium compounds in their electrodes, make them superior to older battery chemistries like lead-acid or nickel-cadmium. redwoodmaterials.comnoahchemicals.com Lithium carbonate is a key precursor material used in the production of essential components for these batteries. noahchemicals.com

Beyond batteries, lithium compounds are integral to other industries. In ceramics and glass manufacturing, lithium compounds like lithium oxide (derived from lithium carbonate) act as a flux, reducing the melting temperature and viscosity of the materials. researchgate.netsamaterials.com This not only simplifies production and saves energy but also improves the final product's properties, such as strength, durability, and resistance to thermal shock. researchgate.netsamaterials.com Lithium-containing glasses are used in a variety of applications in chemistry, electronics, and optics. samaterials.com

Furthermore, lithium alloys, such as those with aluminum, are used in the aerospace industry to create materials that are both strong and lightweight. lifthium.com Lithium compounds also serve as catalysts in chemical synthesis and are used to produce high-performance lubricating greases with excellent thermal stability. researchgate.netlifthium.com The versatility and critical role of lithium compounds underscore their strategic importance in the global transition towards more sustainable and energy-efficient technologies. lifthium.comredwoodmaterials.com

Overview of Li₃P as a Model System for Fundamental Chemical and Physical Investigations

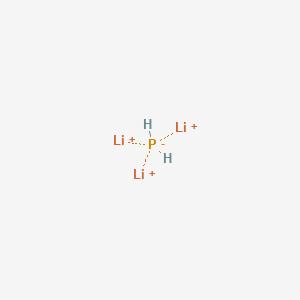

Lithium phosphide (Li₃P) serves as an important model system for fundamental investigations in chemistry and physics due to its relatively simple crystal structure and significant ionic conductivity. researchgate.net It is an inorganic compound composed of lithium cations (Li⁺) and phosphide anions (P³⁻), crystallizing in a hexagonal structure. researchgate.netwikipedia.org This structure is built from stacked layers of Li⁺ and P³⁻ ions. researchgate.net The study of its structure and properties provides key insights into ion transport mechanisms in solids.

Li₃P is particularly notable for its role as a superionic conductor. evitachem.com It exhibits high ionic conductivity, which is the ability to transport lithium ions efficiently. evitachem.com This property is crucial for its potential application as a solid-state electrolyte in all-solid-state batteries, which are sought after for their potential improvements in safety and energy density over conventional liquid-electrolyte batteries. mdpi.comacs.org The ionic conductivity of Li₃P has been reported in the range of 10⁻⁴ to 10⁻² S·cm⁻¹ at room temperature, a value that can be influenced by the material's microstructure, such as whether it is polycrystalline or cold-pressed. mdpi.com The diffusion of lithium ions in Li₃P is three-dimensional, occurring via pathways involving face-sharing octahedral and tetrahedral sites in the crystal lattice. mdpi.com

Furthermore, Li₃P is a key product in the electrochemical reactions of many transition metal phosphide (TMP) anodes in lithium-ion batteries. utaustinportugal.org When materials like FeP or Cu₃P are lithiated, they convert into a nanocomposite of the transition metal and a Li₃P matrix. psu.edu The Li₃P formed in this process is not merely a passive product; its high ionic conductivity is believed to facilitate further lithium ion transport, maintaining the electrochemical activity of the electrode. utaustinportugal.org Therefore, understanding the formation, stability, and electrochemical behavior of Li₃P is fundamental to developing and optimizing these high-capacity anode materials. rsc.org Its formation energy is low, and amorphous LiₓP phases tend to crystallize into the more stable Li₃P structure.

Table 1: Physical and Crystallographic Properties of Lithium Phosphide (Li₃P)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Li₃P | wikipedia.org |

| Molar Mass | 51.79 g·mol⁻¹ | wikipedia.org |

| Appearance | Red-brown or dark brown crystals/powder | wikipedia.orgevitachem.com |

| Density | 1.43 - 1.48 g/cm³ | wikipedia.orgmaterialsproject.org |

| Crystal System | Hexagonal | wikipedia.orgmaterialsproject.org |

| Space Group | P6₃/mmc | wikipedia.orgmaterialsproject.org |

| Lattice Parameters | a = 4.264 Å, c = 7.579 Å | wikipedia.orgnih.gov |

| Ionic Conductivity | 10⁻⁶ – 10⁻² S·cm⁻¹ (at 300–500 K) | mdpi.com |

| Band Gap | ~2 eV (indirect) | |

Note: Data represents values reported across various studies and may vary based on synthesis methods and measurement conditions.

Table 2: Common Synthesis Methods for Lithium Phosphide (Li₃P)

| Method | Description | Source(s) |

|---|---|---|

| Direct Reaction of Elements | Heating stoichiometric amounts of lithium metal and red phosphorus in an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 300–500°C). | ontosight.aiwikipedia.org |

| Reaction with Monolithium Phosphide | Reacting monolithium phosphide (LiP) with additional lithium. | wikipedia.org |

| Solid-State Synthesis (Annealing) | A mixture of lithium metal and red phosphorus is heated in a sealed ampoule under vacuum to temperatures around 400°C. | acs.org |

| Solid-State (Ball Milling) | High-energy ball milling of lithium and red phosphorus followed by annealing. This method can be used to produce solid solutions with other compounds. | rsc.org |

Scope and Objectives of Current Li₃P Research Endeavors

Current research on lithium phosphide (Li₃P) is primarily driven by its potential to advance energy storage technologies, particularly all-solid-state batteries (ASSBs). acs.org A major objective is to leverage Li₃P's high ionic conductivity for its use as a solid-state electrolyte (SSE). nih.gov Researchers are exploring ways to optimize its conductivity and stability. This includes forming solid solutions, such as with lithium sulfide (B99878) (Li₂S), to create new classes of fully reduced solid electrolytes that are thermodynamically stable against lithium metal anodes. acs.org The development of such materials is a key goal for enabling safer, high-energy-density batteries by replacing flammable liquid electrolytes and allowing the use of lithium metal anodes. mdpi.comacs.org

The synthesis of Li₃P and related materials with controlled properties is another critical research objective. ontosight.aipnnl.gov This includes developing scalable, cost-effective synthesis methods, such as wet-chemical routes, to produce nanometer-sized particles with uniform size distribution. pnnl.gov Advanced characterization techniques, including in-situ scanning electron microscopy (SEM), X-ray diffraction (XRD), and computational modeling with Density Functional Theory (DFT), are being employed to gain deeper insights into the crystal structure, Li-ion diffusion mechanisms, and interfacial behavior of Li₃P in battery systems. mdpi.comacs.org These fundamental studies are essential for the rational design of new and improved Li-P-based materials for future energy storage applications. mdpi.comrsc.org

Properties

IUPAC Name |

trilithium;phosphanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAMEDSGNMSUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[PH2-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Li3P+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065232 | |

| Record name | Lithium phosphide (Li3P) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12057-29-3 | |

| Record name | Lithium phosphide (Li3P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium phosphide (Li3P) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium phosphide (Li3P) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Growth Mechanisms of Lithium Phosphide

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reaction is a conventional and widely used method for preparing bulk, crystalline lithium phosphide (B1233454). acs.org This technique relies on the direct thermal reaction between the constituent elements in a controlled environment to facilitate diffusion and compound formation.

The most direct route to synthesizing lithium phosphide involves the reaction of elemental lithium (Li) and phosphorus (P). evitachem.com Typically, red phosphorus is used as the phosphorus source. acs.org The stoichiometric reaction is exothermic and proceeds as follows:

12 Li + P₄ → 4 Li₃P wikipedia.org

In this process, stoichiometric amounts of lithium metal and red phosphorus are combined. acs.org The reaction is driven by heat, which provides the necessary activation energy for the elements to react and form the stable Li₃P compound. cambridge.org The synthesis results in a hard, brittle, dark brown crystalline material. cambridge.org

Due to the high reactivity of lithium and the resulting lithium phosphide with air and moisture, the synthesis must be conducted under controlled conditions. cambridge.orgontosight.aidivar.ir An inert atmosphere, such as argon, is commonly used to prevent the formation of oxides and other impurities. wikipedia.orgevitachem.com

A typical procedure involves sealing the reactants in a crucible, often made of niobium, which is then placed inside a quartz ampoule under vacuum. evitachem.comacs.org A multi-step annealing protocol is frequently employed to ensure a complete and homogenous reaction. A representative heating regimen includes:

Heating the mixture to an initial temperature of 200 °C at a slow rate (e.g., 1 °C/min) and holding for a period, such as 2 hours. acs.org

Subsequently increasing the temperature to a higher annealing temperature, typically around 400 °C to 500 °C, and holding for several hours. cambridge.orgevitachem.comacs.org

Finally, the mixture is cooled to room temperature. evitachem.comacs.org

Post-synthesis, the product is often ground into a powder to ensure homogeneity. cambridge.orgacs.org This careful control over the atmosphere and temperature profile is crucial for obtaining high-purity, crystalline Li₃P. evitachem.comacs.org

| Parameter | Description | Typical Values/Conditions | Source(s) |

|---|---|---|---|

| Reactants | Starting elemental materials. | Lithium (Li) metal and Red Phosphorus (Pred) | acs.org |

| Atmosphere | Controlled environment to prevent side reactions. | Inert gas (e.g., Argon) or dynamic vacuum | wikipedia.orgevitachem.comacs.org |

| Initial Heating | First step of the annealing protocol. | Heat to 200 °C, hold for ~2 hours | acs.org |

| Final Annealing | Second, higher-temperature step for reaction completion. | Heat to 400-500 °C, hold for 2-14 hours | cambridge.orgevitachem.comacs.org |

| Product Form | Physical characteristics of the synthesized material. | Dark brown, hard, brittle crystalline powder | cambridge.orgacs.org |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizes mechanical energy, typically from grinding or milling, to induce chemical reactions and phase transformations. evitachem.com This approach can often be performed at room temperature, offering an alternative to high-temperature methods. electrochem.org

High-energy ball milling is a scalable, one-step mechanochemical method for producing phosphides. osti.govacs.org In this process, stoichiometric amounts of the elemental reactants (lithium and phosphorus) are loaded into a milling jar with grinding balls. nih.gov The jar is sealed, often under an argon atmosphere, and subjected to high-speed rotation in a planetary ball mill. acs.orgosti.gov The repeated high-energy collisions between the balls and the powder mixture provide the energy needed to initiate the chemical reaction, forming Li₃P. nih.gov

This method can produce amorphous or nanocrystalline materials directly at room temperature. electrochem.orgsibran.ru However, the resulting powders may have poor crystallinity. electrochem.org To improve this, a subsequent annealing step at a moderate temperature (e.g., 500 °C) can be applied to the ball-milled powder, which enhances particle crystallinity and improves properties like ionic conductivity. electrochem.org Ball milling is also used to synthesize ternary solid solutions, such as those in the Li₃P–Li₂S system, by grinding the precursor compounds together. acs.org

| Parameter | Description | Typical Values/Conditions | Source(s) |

|---|---|---|---|

| Equipment | Apparatus used for milling. | Planetary Ball Mill (e.g., Fritsch Pulverisette) | acs.orgosti.gov |

| Milling Media | Jar and balls used for grinding. | Zirconia (ZrO₂) or Tungsten Carbide (WC) | acs.orgnih.gov |

| Atmosphere | Controlled environment inside the milling jar. | Argon (Ar) | acs.org |

| Milling Speed | Rotational speed of the mill. | 350-500 rpm | osti.govnih.gov |

| Duration | Total time for the milling process. | Can range from hours to tens of hours (e.g., 24-36 h) | osti.govnih.gov |

| Post-Treatment | Optional step to improve crystallinity. | Annealing at ~500 °C | electrochem.org |

A novel and facile approach for creating a functional Li₃P layer is the solid-state friction method. mdpi.comresearchgate.net This technique is specifically designed for interfacial modification, particularly for creating a stable Li₃P interphase directly on the surface of lithium metal anodes. mdpi.com The process involves using red phosphorus powder and applying mechanical friction to facilitate an in situ reaction with the lithium metal surface. mdpi.comresearchgate.net

This solvent-free method leverages the high reactivity between phosphorus and lithium. mdpi.com The friction generates localized energy to overcome the activation barrier, leading to the direct formation of a uniform, lithiophilic Li₃P interphase. researchgate.net This artificial layer has been shown to possess high ionic conductivity and significantly enhances the interfacial stability and electrochemical kinetics in lithium metal batteries. mdpi.comresearchgate.net

Pressure-Assisted Synthesis and Reaction Kinetics

Applying external pressure can significantly influence the reaction kinetics and phase stability of materials, including Li₃P. Research has shown that Li₃P, which is hexagonal at ambient conditions, undergoes a phase transition to a cubic structure at a pressure of 4 GPa and a temperature of 700°C. rsc.orgd-nb.info

This pressure-induced phase transition is also relevant to mechanochemical synthesis. The high local pressures generated during high-energy ball milling can be sufficient to induce the formation of the cubic Li₃P polymorph, which is normally a high-pressure phase. rsc.org This mechanochemically induced phase transition is a key factor in the formation of cubic solid solutions like Li₃P–Li₂S, where the cubic structure of Li₃P becomes compatible with the cubic structure of Li₂S, enabling miscibility. rsc.org These solid solutions, stabilized by the mechanochemical process, exhibit significantly higher lithium-ion mobility compared to the pure boundary phases. rsc.org However, these pressure-stabilized phases are often only kinetically stable and may decompose back into their constituent components upon heating to elevated temperatures (e.g., 400–500 °C). rsc.org

High-Pressure, Room-Temperature Synthesis Routes

Traditionally, the synthesis of lithium phosphide involves high-temperature solid-state reactions. osti.govacs.org However, recent investigations have successfully demonstrated the synthesis of Li₃P at room temperature by leveraging high-pressure conditions. acs.org This method involves the direct reaction of elemental lithium (Li) and phosphorus (P) within a diamond anvil cell. acs.orgresearchgate.net By applying pressures of several gigapascals (GPa), the elements react directly, bypassing the need for thermal energy and enabling the formation of crystalline Li₃P. acs.org This approach not only represents a more energy-efficient synthesis route but also opens pathways to forming pressure-stabilized phases of the material.

Investigations of Enhanced Reactivity under Elevated Pressure

The application of high pressure significantly enhances the chemical reactivity between lithium and phosphorus. acs.orgresearchgate.net Studies combining synchrotron X-ray diffraction with theoretical calculations have shown that slightly elevated pressures are sufficient to induce a reaction between the elemental precursors at ambient temperature. acs.orgresearchgate.net This enhanced reactivity is attributed to the pressure-induced reduction in intermolecular distances, which facilitates bond formation.

Furthermore, research has identified a pressure-induced phase transition in Li₃P. At ambient conditions, Li₃P adopts a hexagonal crystal structure (Na₃As-type). acs.org Upon the application of pressure, it undergoes a phase transition to a face-centered cubic (FCC) structure, which remains stable up to at least 20 GPa. acs.orgresearchgate.net

Below is a data table summarizing the structural properties of Li₃P under different pressure conditions.

| Pressure Condition | Crystal System | Space Group | Stability |

| Ambient | Hexagonal | P6₃/mmc | Stable at ambient conditions acs.orgacs.org |

| > ~1 GPa | Face-Centered Cubic (FCC) | Fmm | Stable up to 20 GPa acs.org |

Fabrication of Advanced Lithium Phosphide Architectures

Beyond bulk synthesis, significant effort is directed towards fabricating Li₃P in specific architectures, such as thin films and nanoparticles, for advanced applications.

Thin Film Deposition Research

The fabrication of thin films is crucial for applications in microelectronics and solid-state batteries. However, research on the deposition of pure lithium phosphide (Li₃P) thin films is not extensively documented in the available literature. Current research in the area of lithium-phosphorus-based thin films predominantly focuses on related compounds such as lithium phosphate (B84403) (Li₃PO₄) and lithium phosphorus oxynitride (LIPON). google.comresearchgate.netacs.org These materials are typically deposited using techniques like radio frequency (RF) magnetron sputtering and atomic layer deposition (ALD). researchgate.netacs.org While these studies provide a framework for thin-film fabrication, dedicated methods for depositing pure, high-quality Li₃P thin films remain an area for future investigation.

Nanoparticle Synthesis and Dispersion Strategies

The synthesis of Li₃P nanoparticles is an active area of research, with several methods developed to control size and morphology. A primary strategy for producing these nanoparticles is through mechanochemical synthesis, such as high-energy ball milling. osti.govnumberanalytics.com This solid-state method can produce Li₃P nanocrystals directly from elemental precursors. osti.gov

Recent advancements have led to novel synthesis routes. One such method is the creation of a colloid electrolyte, where Li₃P nanoparticles are synthesized in a one-step process and then uniformly dispersed in a carbonate electrolyte. acs.org Another innovative approach involves a red phosphorus-assisted solid-state friction technique to form a uniform interphase of Li₃P nanoparticles directly on the surface of lithium metal. researchgate.net

Dispersion of these nanoparticles is critical for their application. Strategies include their in-situ formation and embedding within a host matrix, such as a metallic lithium foil, to create a dispersion-strengthened composite. researchgate.net In other cases, Li₃P nanoparticles are incorporated into a colloid suspension, ensuring they remain uniformly distributed within a liquid medium. acs.org

The table below summarizes various synthesis strategies for Li₃P nanoparticles.

| Synthesis Method | Description | Precursors | Key Feature |

| Mechanochemical Synthesis | High-energy ball milling induces a solid-state reaction. osti.govacs.org | Elemental Lithium, Red Phosphorus | Scalable, solvent-free process. osti.gov |

| Colloid Electrolyte Synthesis | One-step synthesis leading to a uniform dispersion of nanoparticles in an electrolyte. acs.org | Not specified | Creates a stable colloid suspension. acs.org |

| Solid-State Friction | Friction between red phosphorus and lithium metal forms an in-situ nanoparticle interphase. researchgate.net | Red Phosphorus, Lithium Metal | Forms a uniform, high-purity Li₃P layer. researchgate.net |

| In-situ formation in host | Li₃P nanoparticles are formed directly within a 3D flexible host like a carbon fiber cloth. nih.gov | Cobalt Phosphide (CoP), Lithium | Creates an integrated ion/electron conductive interface. nih.gov |

Crystallography and Structural Science of Lithium Phosphide

Fundamental Crystal Structure Determination and Refinement

Initial investigations into the crystal structure of Lithium Phosphide (B1233454) were foundational in understanding its solid-state properties. These early studies, often relying on powder diffraction techniques, provided the first glimpse into the arrangement of lithium and phosphorus atoms in the crystal lattice.

At ambient conditions, Lithium Phosphide crystallizes in a hexagonal system, which has been consistently identified with the P6₃/mmc space group. d-nb.infomaterialsproject.org This structure is analogous to that of sodium arsenide. researchgate.net Key crystallographic parameters for this hexagonal phase have been determined and are summarized in the table below.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a | 4.22 Å |

| c | 7.55 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 120.00° |

| Volume | 116.35 ų |

Table 1: Crystallographic Data for Hexagonal Li₃P. d-nb.info

Within this structure, there are two distinct sites for the lithium ions (Li⁺), while the phosphorus atoms exist as phosphide anions (P³⁻). d-nb.inforesearchgate.net One lithium site is characterized by a trigonal planar coordination with three neighboring phosphorus atoms. The second lithium site has a four-coordinate geometry with surrounding phosphorus atoms. d-nb.inforesearchgate.net The phosphorus anion, in turn, is coordinated by eleven lithium cations. d-nb.info

To enhance the precision of the structural model, the crystal structure of trilithium phosphide was reinvestigated using single-crystal X-ray diffraction data. nih.gov This work provided a more refined understanding of the atomic positions and interatomic distances. The structure can be visualized as being composed of two alternating types of layers stacked along the c-axis. nih.gov One layer is a graphite-like arrangement of lithium and phosphorus atoms, while the other layer consists of lithium atoms in a chair-like conformation. nih.gov

The phosphorus atoms are found in a trigonal–bipyramidal coordination environment, surrounded by five lithium atoms. nih.gov Three of these lithium atoms form an equatorial triangle, with the remaining two lithium atoms positioned axially. nih.gov The interatomic distances were determined with high accuracy, with the P–Li1 distance being 2.4414(2) Å and the P–Li2 distance being 2.523(3) Å. nih.gov

High-Pressure Polymorphism and Phase Transitions

The application of high pressure induces significant changes in the crystal structure of Lithium Phosphide, leading to the formation of a different polymorph. This phenomenon is a key area of interest in the materials science of this compound.

Experimental and theoretical studies have demonstrated that hexagonal Li₃P undergoes a phase transition to a cubic structure under high pressure. acs.org This high-pressure polymorph adopts the cubic [Li₃Bi]-type structure, which corresponds to the Fm-3m space group. acs.org In this structure, the lithium atoms occupy all the tetrahedral and octahedral voids within a face-centered cubic arrangement of phosphorus atoms. acs.org An experiment conducted in 2003 showed that this transformation occurs at 700°C under a pressure of 4 GPa. acs.org More recent density functional theory (DFT) calculations suggest that this phase transition could occur at a pressure of approximately 1.1 GPa. d-nb.info

High-pressure studies have indicated that the transition from the hexagonal to the cubic phase is a reversible process. researchgate.net Upon release of the pressure, the cubic phase is expected to revert to the more stable hexagonal structure at ambient conditions. While the reversibility of this phase transition is established, detailed experimental investigations into the hysteresis of this pressure cycling are not extensively documented in the available literature. Hysteresis, in this context, would refer to a difference in the transition pressures observed during the compression and decompression cycles.

Computational studies have provided insight into the relative stability of the hexagonal and cubic phases of Li₃P as a function of pressure. d-nb.info At ambient pressure, the hexagonal modification is calculated to be more stable than the cubic form by approximately 3.7 kJ/mol. d-nb.info As pressure increases, the volume of the unit cell decreases, and the cubic modification becomes the more energetically favorable phase. d-nb.info The calculated energy versus volume curves for both phases illustrate this transition, with the cubic structure having a smaller volume and thus being more stable at high pressures. d-nb.info While the existence of these two primary phases under different pressure regimes is well-established, detailed structural data for any other potential metastable intermediates of Li₃P under pressure are not currently available.

Complex Lithium-Phosphide Systems and Solid Solutions

The introduction of additional elements into the Li-P system creates ternary and more complex compounds, leading to a rich variety of crystal structures and properties. These systems are often explored for their potential as solid electrolytes in all-solid-state batteries.

The structural characterization of ternary lithium-phosphide systems reveals how the incorporation of a third element (X) influences the crystal lattice.

Li-P-S System : The ternary Li-P-S system, particularly along the Li₃P-Li₂S tie line, has been a subject of intense research. cam.ac.ukcam.ac.uk High-energy ball milling of Li₃P and Li₂S mixtures results in the formation of a metastable solid solution. acs.orgrwth-aachen.de Structural analysis using X-ray and neutron diffraction shows that these phases adopt the fluorite (Li₂S) structure. cam.ac.ukacs.org In this arrangement, phosphorus atoms substitute for sulfur on the anion sublattice, while the additional lithium ions, introduced by Li₃P, occupy octahedral voids within the structure. cam.ac.ukacs.orgrwth-aachen.de The resulting cubic lattice parameters have been observed to increase with higher phosphorus content. scribd.com The formation of these ternary structures often corresponds to local minima in the potential energy landscape, creating thermodynamically trapped, metastable phases. researchgate.net

Li-P-Si and Related Systems : The investigation of other ternary systems, such as Li-Al-Si, provides insights into the structural diversity possible. In the Li-Al-Si system, several ternary phases have been characterized using single-crystal and powder X-ray diffraction. researchgate.netbohrium.com These compounds exhibit various crystal structures, including cubic (F4̅3m for LiAlSi and Li₇Al₃Si₄), tetragonal (I4₁/amd for Li₁₈Al₂Si₆), and hexagonal (P6₃/m for Li₁₅Al₃Si₆). researchgate.netbohrium.com Such studies demonstrate that structural variations are closely linked to compositional changes and atomic substitutions, with the Si-Al network retaining covalent character. researchgate.net Density functional theory (DFT) calculations have been used to interpret the structural stability of these phases, confirming the stability of compounds like Al₃Li₇Si₄. aip.org

Below is an interactive data table summarizing the crystallographic data of representative ternary Li-P-X compounds.

| Compound/System | Crystal System | Space Group | Key Structural Features |

| Li₃P-Li₂S Solid Solution | Cubic | Fm3̅m (Fluorite-type) | P substitutes for S on the anion sublattice; excess Li⁺ occupies octahedral voids. cam.ac.ukacs.org |

| LiAlSi | Cubic | F4̅3m | --- |

| Li₇Al₃Si₄ | Cubic | F4̅3m | Larger cell parameter than LiAlSi due to higher lithium content. researchgate.netbohrium.com |

| Li₁₈Al₂Si₆ | Tetragonal | I4₁/amd | Can be viewed as a (1x1x2) supercell of the cubic structure. researchgate.netbohrium.com |

| Li₁₅Al₃Si₆ | Hexagonal | P6₃/m | Features a heterographite-like Si-Al network. researchgate.netbohrium.com |

A significant class of complex lithium phosphides includes phosphidotetrelates and phosphidotrielates. These materials are characterized by complex anions formed from phosphorus and a tetrel (Group 14) or triel (Group 13) element, respectively. Their structures are built around [EP₄] tetrahedral units, where E is the tetrel or triel element. aalto.fitum.de

Phosphidotetrelates (E = Si, Ge, Sn) : These compounds contain complex anions such as [TtP₄]⁸⁻ (where Tt = Si, Ge, Sn). aalto.fitum.de In lithium-rich compositions like Li₈TtP₄, these tetrahedral anions are found as isolated units surrounded by lithium cations. aalto.fitum.de Another class, Li₁₄TtP₆ (Tt = Si, Ge, Sn), represents the highest lithium content and features a complete disorder of lithium and tetrel atoms in the tetrahedral positions. nih.gov

Phosphidotrielates (E = Al, Ga, In) : These materials contain [TrP₄]⁹⁻ anions (where Tr = Al, Ga, In). aalto.fitum.de Similar to the tetrelates, compounds with high lithium content like Li₉TrP₄ also feature isolated tetrahedral units. aalto.fitum.de These materials are notable for having a higher number of charge carriers compared to their tetrelate counterparts, which can lead to higher ionic conductivities. nih.gov

Structural modifications through forced disorder and aliovalent substitution are key strategies for tuning the properties of lithium phosphide materials, particularly their ionic conductivity.

Forced Disorder : This phenomenon is exemplified by the Li₃P-Li₂S solid solution. The use of non-equilibrium synthesis methods like high-energy ball milling can create metastable, disordered structures that possess superior properties compared to their thermodynamically stable, ordered counterparts. acs.org This "forced disorder" in Li₃P-Li₂S results in a single-phase material with a fluorite-type structure, which exhibits high Li-ion conductivity due to the presence of lithium ions in otherwise empty octahedral voids. cam.ac.ukacs.orgrwth-aachen.de

Aliovalent Substitution : This technique involves substituting an element in the crystal lattice with another element of a different valence state. This is a common strategy to introduce charge-compensating defects, such as vacancies, which can enhance ionic mobility. The concept is derived from well-studied sulfide-based conductors where [TtS₄]⁴⁻ tetrahedra are substituted. aalto.fitum.de In phosphide systems, substituting a tetrel element with a triel element increases the number of lithium charge carriers needed to balance the more negative [TrP₄]⁹⁻ anion. nih.gov A specific example is the substitution of Ta⁵⁺ by Li⁺ in Li₇TaP₄, which leads to the formation of Li₉.₅Ta₀.₅P₄. This substitution results in the partial filling of octahedral voids and increases the lithium-ion conductivity by three orders of magnitude. nih.gov

Structural Building Units and Coordination Environments

The crystal structures of complex lithium phosphides are best understood by analyzing their fundamental building blocks and the coordination of lithium ions within the lattice.

In lithium-rich compounds such as Li₈TtP₄ and Li₉TrP₄, these [EP₄] units exist as isolated tetrahedra. aalto.fitum.de

In other compounds, these units can link together. For example, the crystal structure of Na₁₀AlTaP₆ contains dimers of edge-sharing [(Al₀.₅Ta₀.₅)P₄] tetrahedra. aalto.fi Similarly, Na₃GaP₂ features linear chains of edge-sharing [GaP₄/₂] tetrahedra. aalto.firesearchgate.net

The table below summarizes various [EP₄] building units and their structural roles.

| Building Unit | Central Element (E) | Example Compound(s) | Structural Connectivity |

| [SiP₄]⁸⁻, [GeP₄]⁸⁻ | Si, Ge (Tetrel) | Li₈TtP₄ | Isolated tetrahedra aalto.fitum.de |

| [AlP₄]⁹⁻, [GaP₄]⁹⁻ | Al, Ga (Triel) | Li₉TrP₄ | Isolated tetrahedra aalto.fitum.de |

| [(Al₀.₅Ta₀.₅)P₄] | Al/Ta (Triel/Transition Metal) | Na₁₀AlTaP₆ | Edge-sharing dimers aalto.fi |

| [GaP₄/₂] | Ga (Triel) | Na₃GaP₂ | Edge-sharing infinite chains aalto.firesearchgate.net |

In these complex phosphide structures, lithium atoms are not part of the covalent [EP₄] framework but exist as cations occupying various sites within the lattice to ensure charge neutrality. Their specific location and coordination environment are critical for ionic transport.

Interstitial and Void Occupancy : In the disordered Li₃P-Li₂S solid solution, the excess Li⁺ ions that maintain charge balance are located in the octahedral interstitial sites of the face-centered cubic anion sublattice. cam.ac.ukacs.orgrwth-aachen.de The occupation of these voids is crucial for the material's high ionic conductivity. cam.ac.uk Similarly, in Li₉.₅Ta₀.₅P₄, the aliovalent substitution of Ta with Li leads to a partial filling of octahedral voids in the structure. nih.gov

Coordination in Cage-like Structures : In some complex phosphide hosts, the anions can form unusual cubic cage-like arrangements similar to zeolites, creating large voids. nih.gov The Li⁺ counterions are located within these cavities. nih.gov Their coordination environment can vary; they may be highly mobile and loosely coordinated or less mobile and solvated by solvent molecules like tetrahydrofuran (B95107) (THF), depending on subtle variations in packing and lattice energy. nih.gov In binary Li-Si phases, Si atoms are exclusively surrounded by Li atoms, forming SiLiₙ coordination polyhedra with coordination numbers ranging from 12 to 14. acs.org

Electronic Structure and Bonding Characterization of Lithium Phosphide

Band Gap Analysis and Electronic Transport Mechanisms

The band gap is a critical parameter that determines the electronic transport properties of a material.

Band structure calculations have determined that Li₃P possesses an indirect band gap. Ab initio Hartree-Fock calculations indicate a small indirect gap of 2 eV between the Γ and K points in the Brillouin zone researchgate.netresearchgate.net. Other DFT calculations have reported a smaller indirect band gap of 0.72 eV researchgate.netd-nb.info. The presence of an indirect band gap is a characteristic feature of the electronic structure of Li₃P.

Doping and the presence of defects can significantly influence the electronic band structure and, consequently, the electronic and ionic conductivity of Li₃P. First-principles calculations show that partial substitution of phosphorus with arsenic reduces the Li vacancy formation energy without significantly altering the energy band gap, suggesting an enhancement in ionic conduction researchgate.net.

Under lithium-rich conditions, the Fermi level in Li₃P is located within the conduction band, leading to a degenerate n-type character with a free electron concentration of approximately 10²⁰ cm⁻³ aps.org. The dominant defects in this state are phosphorus vacancies (Vₚ⁺¹), lithium interstitials (Liᵢ⁺¹), and lithium vacancies (Vₗᵢ⁻¹) aps.org. The concentration of defects that facilitate Li-ion migration is on the order of 10¹² cm⁻³ aps.org. In moderately lithium-rich conditions, the Fermi level shifts lower, and the dominant defects become Liᵢ⁺¹ and Vₗᵢ⁻¹ aps.org. The high concentration of defects in Li₃P is thought to be responsible for its ionic conductivity, which can be higher than 10⁻⁴ S/cm aps.org.

The Electron Localization Function (ELF) is a valuable tool for analyzing chemical bonding in a chemically intuitive manner wikipedia.orgyoutube.com. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, thus indicating the extent of electron localization wikipedia.org. High ELF values suggest a higher degree of electron localization, which can be used to identify covalent bonds, lone pairs, and atomic core shells wikipedia.orgyoutube.com.

While specific detailed ELF analysis for Li₃P is not extensively reported in the provided search results, the transition from predominantly ionic bonding in Li₃N to more covalent character in Li₃P suggests that an ELF analysis would reveal a greater degree of electron sharing between lithium and phosphorus in Li₃P researchgate.net. This increased covalency is consistent with the smaller band gap observed in Li₃P compared to Li₃N researchgate.net. The ELF is calculated from the electron density distribution obtained from DFT calculations and can be visualized to show regions of high and low electron localization youtube.com.

Core-Level Spectroscopy for Bonding Information

Core-level spectroscopy serves as a powerful tool for probing the electronic structure and chemical bonding within materials. By analyzing the binding energies of core electrons, which are characteristic of each element and sensitive to the local chemical environment, valuable insights into the nature of atomic interactions can be obtained. In the context of lithium phosphide (B1233454) (Li₃P), techniques such as X-ray Photoelectron Spectroscopy (XPS) are instrumental in elucidating the bonding characteristics between lithium and phosphorus atoms.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In an XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For lithium phosphide (Li₃P), XPS analysis would involve the examination of the core-level spectra of lithium (Li 1s) and phosphorus (P 2p). The binding energy of these core electrons is influenced by the chemical state of the atoms, including their oxidation state and the nature of their bonds with neighboring atoms. A shift in the binding energy, known as a chemical shift, provides direct information about the chemical environment.

In Li₃P, it is expected that the lithium atoms donate electrons to the more electronegative phosphorus atoms, resulting in a formal oxidation state of +1 for lithium (Li⁺) and -3 for phosphorus (P³⁻). This charge transfer would lead to chemical shifts in the Li 1s and P 2p spectra compared to their elemental forms. Specifically, the Li 1s peak in Li₃P would be expected at a higher binding energy than that of metallic lithium, indicative of the cationic nature of the lithium ions. Conversely, the P 2p peak for the phosphide ion (P³⁻) would be expected at a lower binding energy compared to elemental phosphorus, reflecting its anionic character.

While specific experimental XPS data for Li₃P is not widely reported, the expected binding energy ranges for lithium and phosphorus in similar chemical states can be inferred from the existing literature on other lithium compounds and metal phosphides.

| Core Level | Expected Chemical State in Li₃P | Anticipated Binding Energy Range (eV) |

|---|---|---|

| Li 1s | Li⁺ | ~55 - 56 |

| P 2p | P³⁻ | ~128 - 130 |

This table provides anticipated binding energy ranges for the core levels of lithium and phosphorus in lithium phosphide based on typical values for similar compounds.

The precise determination of these binding energies through experimental XPS measurements on Li₃P would provide a direct confirmation of the charge transfer and the ionic character of the bonding in this compound.

Investigation of Core Level Splitting and Chemical Shifts

Beyond the absolute binding energies, the splitting of core levels can also provide detailed information about the electronic structure and bonding. In certain cases, the interaction of the core hole created during photoemission with the valence electrons can lead to a splitting of the core-level peak.

In the case of lithium phosphide, theoretical calculations have predicted a significant core level splitting for the Li 1s bands. Ab initio Hartree-Fock band structure calculations have suggested a large calculated core level split of 6.5 eV for the Li 1s core bands in Li₃P researchgate.net. This pronounced splitting is attributed to the anisotropic charge distribution and the greater ionicity in the xy-plane compared to the c-direction in the hexagonal crystal structure of Li₃P researchgate.net.

This theoretical finding highlights a key feature of the electronic structure of Li₃P. The magnitude of the core level splitting is directly related to the local environment of the lithium atoms and the nature of the Li-P bond. A large splitting suggests a significant difference in the electrostatic potential experienced by the core electrons, which is consistent with a highly ionic bonding scenario where there is a substantial transfer of charge from lithium to phosphorus.

Further experimental verification of this predicted core level splitting through high-resolution XPS studies would be invaluable for validating the theoretical models and providing a deeper understanding of the bonding character in lithium phosphide. The observation of such a large splitting would be a strong indicator of the anisotropic nature of the chemical bonding within the Li₃P crystal lattice.

| Core Level | Phenomenon | Reported Value (eV) | Source |

|---|---|---|---|

| Li 1s | Calculated Core Level Splitting | 6.5 | Ab initio Hartree-Fock calculations researchgate.net |

This table summarizes the theoretically calculated core level splitting for the Li 1s orbital in lithium phosphide.

Lithium Ion Mobility and Diffusivity Investigations

Understanding the movement of lithium ions at an atomic level is crucial for optimizing the performance of Li3P-based materials. Researchers employ a combination of computational and experimental techniques to investigate the dynamics of Li⁺ transport, including the pathways ions take through the crystal lattice and the energy required for them to move.

The dimensionality of lithium-ion diffusion pathways within the crystal structure of lithium phosphides is a critical factor governing their ionic conductivity. The arrangement of the phosphorus framework creates specific channels and interstitial sites through which lithium ions can migrate. Molecular dynamics simulations have been instrumental in mapping these pathways.

In the case of α-Li3P, which possesses a hexagonal crystal structure, lithium ions are found to move through a three-dimensional (3D) network. This 3D diffusion allows for isotropic movement, meaning Li⁺ ions can travel with relative ease in all directions through the lattice. This is a significant contributor to its high ionic conductivity. mdpi.com In contrast, other compositions within the lithium-phosphorus system exhibit more constrained movement. mdpi.com For instance, Li5P4 primarily shows two-dimensional (2D) diffusion, while LiP5 features one-dimensional (1D) pathways. mdpi.com Materials with 3D diffusion pathways are generally considered more promising for applications requiring high charge and discharge rates, as they are less susceptible to blockages in transport channels.

Li-Ion Diffusion Dimensionality in Various Lithium Phosphides

| Compound | Diffusion Dimensionality | Reference |

|---|---|---|

| Li3P | 3D | mdpi.com |

| Li5P4 | 2D | mdpi.com |

| LiP5 | 1D | mdpi.com |

| Li3P7 | 3D | mdpi.com |

| Li4P3 | 3D | mdpi.com |

The movement of a lithium ion from one site to another within the crystal lattice is not effortless; it must overcome an energy hurdle known as the activation energy (Ea). This barrier represents the minimum energy required for an ion to hop between sites. A lower activation energy corresponds to higher ionic mobility and, consequently, greater ionic conductivity.

First-principles calculations and methods like the nudged elastic band (NEB) are used to determine these energy barriers. researchgate.netresearchgate.net In related phosphide materials, such as lithium phosphidosilicates, temperature-dependent solid-state ⁷Li NMR spectroscopy has revealed low activation energies of approximately 36 kJ mol⁻¹ (about 0.37 eV) for Li8SiP4 and 47 kJ mol⁻¹ (about 0.49 eV) for Li2SiP2. nih.govresearchgate.net For comparison, calculations on the cathode material LiFePO4 show activation energies that can be influenced by factors like doping, with values decreasing from 0.73 eV to 0.34 eV upon co-doping. aip.org The activation energy for ion transport in undoped crystalline materials is a combination of the energy required to create mobile charge carriers (like a vacancy-interstitial pair) and the energy needed for them to migrate. researchgate.net

Activation Energies for Li⁺ Transport in Selected P-Containing Compounds

| Compound | Activation Energy (kJ mol⁻¹) | Activation Energy (eV) | Reference |

|---|---|---|---|

| Li8SiP4 | ~36 | ~0.37 | nih.gov |

| Li2SiP2 | ~47 | ~0.49 | nih.gov |

Molecular dynamics (MD) simulations provide a powerful tool for visualizing and quantifying the movement of ions over time. researchgate.netresearchgate.net A key metric derived from these simulations is the Mean Squared Displacement (MSD), which measures the average distance an ion travels from its starting position.

By plotting the MSD of lithium ions against time, the diffusion coefficient (D) can be calculated. In the diffusive regime, the MSD is directly proportional to time, and the slope of the MSD-versus-time plot is proportional to the diffusion coefficient. This analysis allows researchers to understand how factors such as temperature, pressure, and material composition affect the rate of Li⁺ diffusion. doi.org While specific MSD plots for Li3P are detailed in specialized literature, the methodology is standard for studying ion dynamics in solid-state materials, including related phosphate (B84403) and phosphide systems. rsc.orgrsc.org

Superionic Conduction Phenomena

Certain materials, including Li3P, exhibit exceptionally high ionic conductivity at or near room temperature, a property known as superionic conduction. This behavior is critical for their use as solid-state electrolytes or as anode materials in high-performance batteries.

The high ionic conductivity in Li3P and other lithium phosphides is not attributed to a single factor but rather a combination of favorable characteristics. Studies combining first-principles computations and machine learning interatomic potentials have shown that compounds like Li3P, LiP5, Li5P4, and Li4P3 can achieve ionic conductivities in the range of 10⁻⁴ to 10⁻² S cm⁻¹ at room temperature. mdpi.com

The primary mechanism enabling this is the presence of a well-connected, three-dimensional network of diffusion pathways, as seen in α-Li3P. mdpi.com This 3D network provides multiple avenues for Li⁺ ions to move, making the transport process highly efficient and less prone to disruption by localized defects. A high concentration of mobile charge carriers (Li⁺ ions) and a low activation energy for ion hopping are also fundamental prerequisites for this high conductivity.

While a perfectly ordered crystal structure provides the fundamental pathways for ion diffusion, the presence of defects, such as vacancies (empty lattice sites) and interstitials (ions in non-lattice positions), is often essential for initiating and sustaining ion transport. researchgate.net

In Li3P, the creation of lithium vacancies is a key mechanism for enabling Li⁺ mobility. An ion can hop from its lattice site into an adjacent vacancy, effectively causing the vacancy to move in the opposite direction. Simulations have shown that introducing a controlled number of vacancies (e.g., 5% on lithium sites) can be used to study and quantify the resulting high ionic diffusion. mdpi.com

Thermodynamic Stability and Phase Equilibria of Lithium Phosphide Systems

Computation of Phase Diagrams and Convex Hulls (Li-P, Li-P-S)

Computational methods, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of materials. By calculating the formation energies of various compounds within a chemical system, a convex hull phase diagram can be constructed. This diagram is a graphical representation of formation energy versus composition, where the lowest boundary of the plotted points (the convex hull) connects the thermodynamically stable phases. umn.edumaterialsproject.org Any compound whose formation energy lies above this line is considered metastable or unstable and has a thermodynamic driving force to decompose into the stable phases on the hull. umn.edumaterialsproject.org

In the binary Lithium-Phosphorus (Li-P) system, computational studies using quasiharmonic approximation have identified several stable and metastable phases across a range of temperatures. mdpi.com At room temperature, the stable compounds that lie on the convex hull are Li3P, LiP, Li3P7, Li3P11, and LiP7. mdpi.com Other compositions, such as Li4P3, Li5P4, and LiP5, are considered low-energy metastable phases. mdpi.com

The stability of these phases can change with temperature. For instance, calculations show that the Li3P11 phase becomes metastable at temperatures exceeding 550 K. mdpi.com Conversely, the metastable Li5P4 phase becomes thermodynamically stable and appears on the convex hull at temperatures above 700 K. mdpi.com

For the ternary Lithium-Phosphorus-Sulfur (Li-P-S) system, which is relevant for solid-state electrolytes, research has identified a metastable solid solution between Li3P and Li2S. researchgate.net In this solution, the phases adopt the fluorite (Li2S) structure where phosphorus substitutes for sulfur. researchgate.net

| Compound | Crystal System / Space Group | Stability at Room Temperature | Stability at Elevated Temperatures |

|---|---|---|---|

| Li3P | Hexagonal / P6₃/mmc | Stable | Stable |

| LiP | Monoclinic / P2₁/c | Stable | Stable |

| Li3P7 | Orthorhombic / P2₁2₁2₁ | Stable | Stable |

| Li3P11 | Monoclinic / Cm | Stable | Becomes metastable > 550 K |

| LiP7 | Tetragonal / I4₁/acd | Stable | Stable |

| Li5P4 | Monoclinic / C2/m | Metastable | Becomes stable > 700 K |

The energetic landscape of a chemical system is defined by the formation energies of its constituent phases. The decomposition energy of a metastable compound is quantified as its energy difference from the convex hull. materialsproject.org This value represents the thermodynamic driving force for the compound to decompose into a mixture of stable phases.

For Li3P itself, different polymorphs exist. The hexagonal modification (space group P6₃/mmc), which adopts the [Na3As]-type structure, is the stable form at ambient conditions. d-nb.info DFT calculations have explored a cubic modification with the [Li3Bi]-type structure. d-nb.info The calculations show that at ambient pressure, the hexagonal phase is approximately 3.7 kJ/mol more stable than the cubic phase. d-nb.info This energy difference can be considered the decomposition energy of the hypothetical cubic phase into the stable hexagonal phase under standard conditions. The cubic phase becomes more stable at lower cell volumes, which can be induced by high pressure. d-nb.info

High-Temperature Stability and Decomposition Pathways

Experimental investigations into the high-temperature behavior of Li3P are crucial for validating computational predictions and understanding its practical limitations.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to detect phase transitions and reactions by measuring changes in heat flow as a function of temperature. kohan.com.tw Thermal analyses performed on phase-pure Li3P have shown no thermal effects, such as phase transitions or decomposition, at temperatures up to 800°C. d-nb.info This indicates a high degree of thermal stability for the compound within this temperature range under the experimental conditions.

In situ diffraction techniques allow for the real-time monitoring of a material's crystal structure as it is subjected to changes in temperature or other environmental conditions. rsc.orgmdpi.commdpi.com Temperature-dependent X-ray powder diffraction (XRPD) experiments on Li3P have revealed a linear expansion of the unit cell volume as temperature increases. researchgate.netd-nb.info These studies did not find any evidence of phase transitions within the temperature ranges investigated, corroborating the results from thermal analysis. d-nb.info The continuous expansion is consistent with normal thermal behavior and further demonstrates the structural stability of hexagonal Li3P at elevated temperatures.

Pressure-Temperature Phase Relationships

The interplay of pressure and temperature can induce significant structural transformations in materials. For Li3P, high-pressure studies reveal a transition from its ambient hexagonal structure to a denser cubic phase.

At ambient temperature, DFT calculations predict that applying a pressure of approximately 1.1 GPa will induce a phase transition from the hexagonal [Na3As]-type structure to the cubic [Li3Bi]-type structure. d-nb.info This is consistent with experimental observations reported in the literature. d-nb.info A specific experiment demonstrated that hexagonal Li3P transforms to the cubic modification at a temperature of 700°C under a pressure of 4 GPa. d-nb.info This pressure-induced phase transition is analogous to transformations observed in other related compounds like Li3N and Li3As. d-nb.info

| Parameter | Value / Condition | Description |

|---|---|---|

| Ambient Phase | Hexagonal ([Na3As]-type) | Stable at standard temperature and pressure. |

| High-Pressure Phase | Cubic ([Li3Bi]-type) | Denser polymorph induced by pressure. |

| Calculated Transition Pressure (DFT) | ~1.1 GPa | Predicted pressure for phase transition at ambient temperature. |

| Experimental Transition Conditions | 4 GPa and 700°C | Observed conditions for the hexagonal-to-cubic transformation. |

P-T Phase Diagrams for Li-P System

However, specific data points regarding phase transitions under pressure and temperature have been reported. These points provide insight into the phase stability of lithium phosphide (B1233454) compounds under various conditions. One key transition that has been identified is the transformation of hexagonal lithium phosphide (α-Li₃P) to a cubic phase (β-Li₃P) at elevated temperature and pressure.

Research has indicated that this phase transition occurs at a temperature of 700°C and a pressure of 4 GPa. d-nb.info Theoretical calculations using Density Functional Theory (DFT) have also predicted a pressure-induced phase transition from the hexagonal [Na₃As]-type structure to the cubic [Li₃Bi]-type structure at a lower pressure of approximately 1.1 GPa at room temperature. d-nb.info Further experimental work has demonstrated the synthesis of a cubic phase of Li₃P in a pressure range of 50-180 kbar (5-18 GPa) and a temperature range of 700-1350°C.

These findings are summarized in the table below, providing known equilibrium points that would be part of a complete Li-P P-T phase diagram.

| Pressure | Temperature | Phase Transition | Method |

|---|---|---|---|

| 4 GPa | 700°C | Hexagonal (α-Li₃P) → Cubic (β-Li₃P) | Experimental |

| 1.1 GPa | Room Temperature | Hexagonal ([Na₃As]-type) → Cubic ([Li₃Bi]-type) | DFT Calculation |

| 5-18 GPa | 700-1350°C | Formation of Cubic Li₃P | Experimental Synthesis |

Pressure-Induced Structural Stability Changes

The application of high pressure significantly influences the structural stability of lithium phosphide (Li₃P), inducing a phase transition from its hexagonal crystal structure at ambient conditions to a cubic polymorph. d-nb.info This transformation is a key aspect of the material's behavior under extreme conditions and has been investigated through both experimental synthesis and theoretical modeling.

At ambient pressure, Li₃P crystallizes in a hexagonal structure, specifically the [Na₃As]-type structure with the space group P6₃/mmc. d-nb.info This phase is characterized by a specific arrangement of lithium and phosphorus atoms in the crystal lattice. However, upon the application of sufficient pressure, a structural rearrangement occurs, leading to a more compact cubic phase.

Experimental studies have demonstrated that the transformation to a cubic structure can be achieved at a pressure of 4 GPa and a temperature of 700°C. d-nb.info Synthesis of this high-pressure cubic phase has also been reported in a broader pressure range of 5 to 18 GPa (50-180 kbar) and temperatures between 700°C and 1350°C.

Density Functional Theory (DFT) calculations corroborate these experimental findings, predicting a transition from the hexagonal [Na₃As]-type structure to the cubic [Li₃Bi]-type structure (space group Fm-3m). d-nb.info The theoretical transition pressure is calculated to be approximately 1.1 GPa at room temperature, which is lower than the experimentally observed values at high temperatures. d-nb.info This difference can be attributed to kinetic barriers and the fact that experimental synthesis often requires higher temperatures to facilitate the atomic rearrangement.

The structural parameters of the ambient and high-pressure phases of Li₃P are detailed in the table below.

| Phase | Crystal System | Space Group | Structure Type | Conditions |

|---|---|---|---|---|

| α-Li₃P | Hexagonal | P6₃/mmc | [Na₃As]-type | Ambient Pressure |

| β-Li₃P | Cubic | Fm-3m | [Li₃Bi]-type | High Pressure (e.g., > 1.1 GPa) |

Interfacial Phenomena and Electrochemical Stability in Lithium Phosphide Interfaces

Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is critical for the performance and safety of lithium-based batteries. Lithium phosphide (B1233454) (Li₃P) has emerged as a key component in engineering these interphases, particularly for protecting lithium metal anodes. Its properties, such as high ionic conductivity and lithiophilicity (affinity for lithium), make it a promising material for creating robust artificial interphases. mdpi.com

In situ fabrication techniques create a protective layer directly on the electrode surface, often through a chemical reaction with the electrode itself. This approach can lead to better adhesion and a more uniform interface compared to ex situ methods.

One novel and straightforward method for forming a Li₃P interphase is through a red phosphorus-assisted solid-state friction method . mdpi.comnih.gov In this process, red phosphorus powder is applied to the surface of a lithium metal foil within an argon-filled glove box. mdpi.com The mechanical friction induces a mechanochemical reaction between the phosphorus and lithium, directly forming a uniform and stable Li₃P interphase on the lithium metal. mdpi.comresearchgate.net This solvent-free approach avoids undesirable side reactions and impurities that can occur with chemical synthesis methods. mdpi.comnih.gov The strong interaction between phosphorus and lithium ensures the creation of a lithiophilic Li₃P layer. mdpi.com

Another technique used for creating artificial SEI layers, which can include phosphorus-based components, is RF magnetron sputtering . mdpi.com This method can be used to deposit a thin, dense layer of materials like lithium phosphorus oxynitride (LiPON) on the anode. While not forming pure Li₃P, the decomposition of LiPON at the interface with lithium metal results in the formation of Li₃P, among other products. amazonaws.comchemrxiv.org

Table 7.1: Comparison of In Situ Fabrication Methods for Li₃P Interphases

| Method | Description | Advantages |

|---|---|---|

| Solid-State Friction | Mechanical friction between red phosphorus and Li metal induces a direct reaction. | Facile, scalable, avoids side products and solvents. mdpi.comnih.gov |

| Interfacial Decomposition | Reaction of a deposited layer (e.g., LiPON) with Li metal forms Li₃P as a product. | Forms a multi-component, self-passivating interphase. amazonaws.comchemrxiv.org |

A key challenge for lithium metal anodes is the formation of lithium dendrites—needle-like structures that grow during battery charging. These dendrites can pierce the separator, causing short circuits and battery failure. Li₃P interphases play a crucial role in mitigating this issue.

The effectiveness of Li₃P stems from several key properties:

High Lithiophilicity : Li₃P has a strong affinity for lithium. This "lithiophilic" nature provides abundant and uniformly distributed active sites for lithium nucleation, reducing the energy barrier for Li deposition. mdpi.comresearchgate.net This encourages lithium to deposit evenly across the entire surface rather than concentrating at specific points, which is the initial step of dendrite growth. mdpi.com

High Ionic Conductivity : Li₃P is a good conductor of lithium ions. mdpi.com This property allows for rapid and uniform distribution of Li-ion flux across the anode interface during plating and stripping. mdpi.com A homogeneous ion flux is essential for preventing the localized buildup of charge that leads to dendrite formation.

Mechanical Robustness : The artificial Li₃P interphase acts as a stable and robust physical barrier. mdpi.com It prevents direct contact between the highly reactive lithium metal and the liquid electrolyte, thereby reducing parasitic side reactions. This layer is also strong enough to withstand the volume changes that occur during cycling and can mechanically suppress the penetration of any incipient dendrites. mdpi.comchemrxiv.org

Research has shown that symmetric cells with a Li₃P interphase fabricated via the solid-state friction method can achieve stable cycling for over 1000 hours at a current density of 1 mA/cm² with low polarization, demonstrating significantly enhanced stability and dendrite suppression compared to bare lithium anodes. mdpi.comresearchgate.net

Electrochemical Stability Window and Interfacial Reactions

The electrochemical stability window of an electrolyte or an interphase layer defines the voltage range within which it can operate without being oxidized or reduced. Understanding the stability of Li₃P and the reactions that occur at its interfaces is crucial for predicting battery longevity and performance.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to predict the thermodynamic stability of materials and their interfaces. berkeley.eduunicen.edu.arsciencepublishinggroup.com These calculations can determine the energy of different chemical compounds and predict the products of potential reactions at an interface. berkeley.edursc.org

DFT calculations have been used to construct phase diagrams for complex chemical systems, such as Li-P-O-N, which can map out the thermodynamically stable phases and their equilibrium relationships. chemrxiv.org For instance, calculations predict that Li₃P is stable in contact with lithium metal. acs.org Furthermore, these computational methods are used to determine the electrochemical stability window of electrolytes and interphase components. berkeley.edu By calculating the grand potential of a material at different lithium chemical potentials (which corresponds to voltage), researchers can identify the voltage range over which the material remains on the convex hull of thermodynamic stability. berkeley.edu Studies have shown that while some electrolytes like Li₃PS₄ are predicted to be unstable against lithium metal, their decomposition can form a stable, passivating interphase that includes Li₃P, which is an ionic conductor. acs.org

When an electrolyte comes into contact with a highly reactive electrode like lithium metal, decomposition reactions often occur, forming an interphase layer composed of various products. The composition of this layer dictates its functionality.

At the interface between a lithium anode and electrolytes, particularly solid-state electrolytes, Li₃P is often one of several decomposition products.

With LiPON Electrolyte : At the interface with the widely used solid electrolyte lithium phosphorus oxynitride (LiPON), the electrolyte decomposes upon contact with lithium metal. Experimental and computational studies have identified the reaction products to include Li₂O, Li₃N, Li₃P , and Li₃PO₄. amazonaws.comchemrxiv.orgchemrxiv.org

With Sulfide (B99878) Electrolytes : For sulfide-based solid electrolytes, such as β-Li₃PS₄ or argyrodite (Li₆PS₅Cl), decomposition against lithium metal is also expected. The predicted and observed reaction products are primarily binary compounds, including Li₂S and Li₃P . acs.orgunito.it

The presence and distribution of these products are critical. For instance, in the LiPON system, Li₃N and Li₃P are good ionic conductors, which is beneficial for Li-ion transport through the interphase. chemrxiv.org Conversely, in sulfide systems, the formation of Li₂S alongside Li₃P can increase the interfacial resistance as Li₂S is a poorer ionic conductor. chemrxiv.org

Table 7.2: Common Interfacial Reaction Products Involving Li₃P

| Electrolyte System | Common Reaction Products at Li Metal Interface | Reference |

|---|---|---|

| LiPON | Li₂O, Li₃N, Li₃P, Li₃PO₄ | amazonaws.comchemrxiv.org |

An ideal interphase should be passivating, meaning that after an initial formation period, it should prevent further reactions between the electrode and the electrolyte. This is achieved if the layer is an excellent ionic conductor but a poor electronic conductor (electronically insulating). chemrxiv.org

Ionic Conduction Through Interphase Layers

The formation of a stable and ionically conductive solid electrolyte interphase (SEI) is paramount for the performance and safety of lithium-ion batteries. Lithium phosphide (Li₃P) has been identified as a beneficial component of the SEI, primarily due to its favorable ionic transport properties.

Evaluation of Li-Ion Conduction Pathways within Product Phases

Theoretical and experimental studies have elucidated the mechanisms of lithium-ion conduction within various lithium phosphide phases that may exist at the electrode-electrolyte interface. Molecular dynamics simulations coupled with machine learning interatomic potentials have revealed high lithium diffusion in several lithium phosphides, including Li₃P. mdpi.com

The ionic conductivity of Li₃P at room temperature is reported to be in the range of 10⁻⁴ to 10⁻² S·cm⁻¹. mdpi.com This high conductivity is attributed to the facile three-dimensional (3D) diffusion of lithium ions within its crystal structure. mdpi.comd-nb.info In contrast, other lithium phosphide phases exhibit different conduction dimensionalities. For instance, Li₅P₄ shows two-dimensional (2D) diffusion, while LiP₅ and LiP₇ exhibit one-dimensional (1D) conduction pathways. mdpi.com The layered structure of compounds like β-Li₃P, which is isostructural with the good ionic conductor β-Li₃N, provides clear pathways for Li-ion migration between the layers. d-nb.info The high concentration of mobile lithium ions within this layered structure suggests multiple potential conduction routes. d-nb.info

Computational studies have determined the band gap of Li₃P to be approximately 2.14 eV, and its high defect concentration is a key factor contributing to its ionic conductivity of over 10⁻⁴ S/cm. chemrxiv.org The specific pathways for lithium migration in β-Li₃P are believed to be similar to those in β-Li₃N, where Li ions move between the LiPn layers. d-nb.info

Ionic Conductivity and Diffusion Characteristics of Various Lithium Phosphide Phases

| Compound | Ionic Conductivity (S·cm⁻¹ at Room Temp.) | Li-Ion Diffusion Dimensionality |

|---|---|---|

| Li₃P | 10⁻⁴ - 10⁻² | 3D |

| Li₅P₄ | High | 2D |

| LiP₅ | High | 1D |

| Li₃P₇ | High | 3D (predominantly 1D) |

| LiP₇ | Negligible | 1D |

Impact of Interphase Layer Conductivity on Overall Battery Performance

A Li₃P-rich interphase facilitates efficient lithium-ion transport and helps to homogenize the Li-ion flux at the anode surface. mdpi.comnih.gov This uniform deposition of lithium ions is critical for suppressing the growth of lithium dendrites, which are a major cause of battery failure and safety concerns. mdpi.comnih.gov By preventing direct contact between the electrolyte and the lithium metal anode, the Li₃P layer also reduces parasitic side reactions, leading to improved cycling stability and higher Coulombic efficiency. mdpi.comnih.gov

Research has demonstrated that graphite (B72142) anodes with a crystalline Li₃P-based SEI can achieve rapid charging, reaching 80% capacity in 6 minutes (10C rate) and 91.2% in 10 minutes (6C rate). researchgate.net Furthermore, such cells have shown excellent long-term cycling stability, retaining 82.9% of their capacity after over 2,000 cycles at a 6C charging rate. researchgate.net Similarly, symmetric cells with a Li₃P interphase on the lithium metal anode have achieved a prolonged lifespan of over 1000 hours with low polarization. nih.govresearchgate.net When paired with a high-loading LiFePO₄ cathode, a full cell retained 88.9% of its capacity after 550 cycles at 2C. nih.gov

Interfacial Engineering Strategies Utilizing Li₃P

Given the beneficial properties of Li₃P at interfaces, various engineering strategies have been developed to intentionally incorporate this compound into the battery architecture to enhance stability and performance.

Design of Li₃P-Rich Surfaces for Enhanced Interfacial Stability

Creating a Li₃P-rich surface on the electrode is a promising strategy to stabilize the interface. One effective method is the in-situ fabrication of a uniform Li₃P interphase directly on the surface of the lithium metal anode. nih.gov A facile solid-state friction method using red phosphorus has been proposed to achieve this. nih.gov This process creates an artificial Li₃P interphase that is both ionically conductive and lithiophilic, meaning it has a strong affinity for lithium. mdpi.comnih.gov

This engineered interphase acts as a robust protective barrier, preventing undesirable side reactions with the electrolyte and withstanding the volume changes that occur during lithium plating and stripping. mdpi.com The abundant lithiophilic Li₃P acts as active sites, inducing uniform lithium deposition and suppressing dendrite growth. mdpi.comnih.gov This enhanced interfacial stability and improved electrochemical kinetics lead to significantly longer cycle life and better performance, even in full-cell configurations with high-loading cathodes. mdpi.comnih.gov Another approach involves creating an ultrathin phosphorus nanolayer on a graphite surface, which then reacts with lithium during battery activation to form a Li₃P-based SEI. mdpi.com

Performance Enhancements with Engineered Li₃P-Rich Interfaces

| Cell Type | Modification | Key Performance Improvement | Reference |